Cas no 501902-75-6 (3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine)

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine structure
501902-75-6 structure
Product Name:3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
CAS No:501902-75-6
MF:C12H15N3
MW:201.267602205276
CID:2625674
PubChem ID:2384243
Update Time:2025-11-02

3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • Enamine_005033
    • HMS1408E17
    • STK893762
    • AKOS001476866
    • Z56886294
    • 5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine
    • DTXSID801259537
    • 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine
    • BVA90275
    • IDI1_007620
    • MFCD02664128
    • SR-01000039459
    • G35055
    • SR-01000039459-1
    • EN300-04686
    • BBL021056
    • CS-0219688
    • 501902-75-6
    • Inchi: 1S/C12H15N3/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)
    • InChI Key: LXFDSPUKEJIJAZ-UHFFFAOYSA-N
    • SMILES: N1C(=CC(N)=N1)C1C=C(C)C(C)=CC=1C

Computed Properties

  • Exact Mass: 201.126597491Da
  • Monoisotopic Mass: 201.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.7Ų

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3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:501902-75-6)
Order Number:A1234468
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:18
Price ($):258/670/973
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Additional information on 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Comprehensive Overview of 3-(2,4,5-Trimethylphenyl)-1H-Pyrazol-5-Amine (CAS No. 501902-75-6)

3-(2,4,5-Trimethylphenyl)-1H-pyrazol-5-amine, with the CAS number 501902-75-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole amine family, known for its versatile applications in medicinal chemistry and material science. The trimethylphenyl moiety enhances its lipophilicity, making it a promising candidate for drug development targeting specific biological pathways. Researchers are increasingly exploring its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for heterocyclic compounds like 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine has surged due to their role in developing small-molecule drugs. A 2023 study highlighted its structural similarity to known anti-inflammatory agents, sparking interest in its potential to address chronic diseases. Users frequently search for "pyrazole derivatives in drug discovery" or "CAS 501902-75-6 applications," reflecting its relevance in cutting-edge research. Its molecular stability and bioavailability further contribute to its appeal for high-throughput screening.

The synthesis of 501902-75-6 typically involves multi-step reactions, including cyclocondensation and amination processes. Advanced techniques like microwave-assisted synthesis have been employed to improve yield and purity—a topic often queried in academic forums. Notably, its crystal structure has been characterized using X-ray diffraction, revealing intermolecular hydrogen bonds that influence its pharmacokinetic properties. These features align with industry demands for fragment-based drug design, a trending approach in computational chemistry.

Beyond pharmaceuticals, 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine shows promise in agrochemical formulations. Its herbicidal activity against resistant weeds has been investigated, coinciding with growing searches for "sustainable crop protection chemicals." The compound’s structure-activity relationship (SAR) is frequently analyzed in patent literature, particularly for optimizing pesticide selectivity. This dual applicability in human health and agriculture positions it as a high-value intermediate in specialty chemicals.

From an analytical perspective, HPLC and LC-MS are commonly used to quantify 501902-75-6 purity, a critical parameter for regulatory compliance. Recent discussions in green chemistry circles emphasize solvent-free synthesis methods for such compounds—addressing environmental concerns tied to traditional organic synthesis. The compound’s logP value and pKa data, often searched by formulation scientists, are essential for predicting its behavior in drug delivery systems.

Ongoing research explores 3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine derivatives for neurological targets, including G-protein-coupled receptors (GPCRs). This aligns with the rise of neurodegenerative disease research—a top-searched topic in 2024. Computational models predict favorable blood-brain barrier permeability, making it a candidate for CNS drug development. Such applications are frequently documented in SciFinder and Reaxys databases, underscoring its academic importance.

In conclusion, CAS 501902-75-6 represents a multifunctional scaffold with expanding applications across industries. Its synthetic versatility, combined with emerging biological data, ensures continued interest from both academic researchers and industrial R&D teams. As the scientific community prioritizes structure-based drug design and eco-friendly synthesis, this compound is poised to remain a key player in innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:501902-75-6)
A1234468
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):258/670/973
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